Home > Products > Screening Compounds P20532 > 4-benzyl-1,2,3,6-tetrahydropyridine
4-benzyl-1,2,3,6-tetrahydropyridine -

4-benzyl-1,2,3,6-tetrahydropyridine

Catalog Number: EVT-8840917
CAS Number:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Benzyl-1,2,3,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydropyridines. It features a benzyl group at the fourth position of the tetrahydropyridine ring, which contributes to its unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and anti-inflammatory research.

Source

This compound can be synthesized through various chemical reactions involving starting materials such as benzyl halides and appropriate nitrogen-containing precursors. The synthesis often involves controlled conditions to ensure high yields and purity.

Classification

4-Benzyl-1,2,3,6-tetrahydropyridine is classified as an organic compound and specifically as a heterocyclic amine. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 4-benzyl-1,2,3,6-tetrahydropyridine typically involves multi-step processes that may include:

  1. Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  2. Benzyl Substitution: The introduction of the benzyl group can be performed via nucleophilic substitution reactions.

Technical Details

Common methods for synthesizing 4-benzyl-1,2,3,6-tetrahydropyridine include:

  • Acid-Catalyzed Reactions: Utilizing acid catalysts to facilitate the cyclization of amines with aldehydes or ketones.
  • Grignard Reactions: Employing Grignard reagents to introduce the benzyl group into the tetrahydropyridine framework.

The choice of solvents, temperature control, and reaction time are crucial for optimizing yield and minimizing by-products.

Molecular Structure Analysis

Structure

4-Benzyl-1,2,3,6-tetrahydropyridine has a molecular formula of C_{13}H_{15}N and a molecular weight of 201.27 g/mol. The structure consists of a six-membered ring containing one nitrogen atom and five carbon atoms, with a benzyl group attached to one of the carbon atoms in the ring.

Data

  • Molecular Formula: C_{13}H_{15}N
  • Molecular Weight: 201.27 g/mol
  • Boiling Point: Information on boiling point can vary based on purity but typically falls within standard ranges for similar compounds.
Chemical Reactions Analysis

Reactions

4-Benzyl-1,2,3,6-tetrahydropyridine can undergo various chemical transformations including:

  • Oxidation: Can be oxidized to form N-oxides or other derivatives depending on the oxidizing agent used.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution Reactions: The compound can participate in electrophilic aromatic substitutions due to the presence of the benzyl group.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
  • Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

The reaction conditions (temperature, solvent) significantly influence product distribution and yield.

Mechanism of Action

The mechanism of action for 4-benzyl-1,2,3,6-tetrahydropyridine involves its interaction with biological targets such as enzymes or receptors. Studies suggest that it may modulate neurotransmitter systems or exhibit anti-inflammatory effects through specific molecular pathways.

Process

  1. Binding to Enzymes/Receptors: The compound may bind to acetylcholinesterase or other relevant targets.
  2. Modulation of Activity: This binding can alter enzyme activity or receptor signaling pathways.

Further research is required to fully elucidate its mechanism at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

4-Benzyl-1,2,3,6-tetrahydropyridine typically exhibits:

  • Appearance: Usually presented as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Chemical Properties

The compound is relatively stable under standard laboratory conditions but may decompose under extreme conditions (e.g., high temperatures or strong acids).

Applications

Scientific Uses

4-Benzyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting neurological disorders.
  • Anti-inflammatory Research: Investigated for its potential to reduce inflammation in various biological models.
  • Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

Research continues to explore its potential therapeutic benefits and applications across various fields including pharmacology and material science.

Neuropharmacological Mechanisms and Comparative Neurotoxicity

Structural Analogues of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine: Neurotoxic versus Nonneurotoxic Profiles

4-Benzyl-1,2,3,6-tetrahydropyridine represents a structurally modified analogue of the prototypical dopaminergic neurotoxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP). The critical structural distinction involves the insertion of a methylene bridge (–CH₂–) between the phenyl ring and the tetrahydropyridine nucleus, replacing the direct phenyl attachment in MPTP [2] [4]. This modification confers significant flexibility to the molecule, altering its steric and electronic properties. Comparative studies reveal that such structural changes profoundly impact neurotoxic potential: while MPTP and its 4-arylalkyl derivatives like the ethylene-bridged analogue exhibit potent neurotoxicity, 4-benzyl-1,2,3,6-tetrahydropyridine demonstrates markedly reduced or absent nigrostriatal damage in vivo [4] [6]. Branching or rigidity introduced near the benzyl moiety further diminishes neurotoxic activity, indicating stringent spatial requirements for interaction with neuronal targets [6].

Table 1: Structural Attributes and Neurotoxic Outcomes of Selected 1,2,3,6-Tetrahydropyridine Analogues

Compound4-SubstituentFlexibility IndexMAO-B SubstrateNeurotoxic Outcome
1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)PhenylLowYesSevere
4-Benzyl-1-Methyl-1,2,3,6-TetrahydropyridineBenzyl (–CH₂C₆H₅)HighYesMinimal
4-(2-Phenethyl)-1-Methyl-1,2,3,6-Tetrahydropyridine–CH₂CH₂C₆H₅ModerateYesModerate
1-Methyl-4-(3-Phenylpropyl)-1,2,3,6-Tetrahydropyridine–CH₂CH₂CH₂C₆H₅HighNoNone

Dopaminergic Neuron Selectivity and Mitochondrial Dysfunction Pathways

Unlike MPTP’s metabolite 1-Methyl-4-Phenylpyridinium (MPP⁺), which exhibits high affinity for the dopamine transporter, 4-benzyl-1,2,3,6-tetrahydropyridine’s activated metabolites show reduced uptake selectivity within dopaminergic terminals [2] [9]. Nevertheless, in vitro studies indicate that its pyridinium metabolite, 4-benzyl-1-methylpyridinium, retains the capacity to inhibit mitochondrial complex I activity, albeit with lower potency than MPP⁺ [7] [9]. This inhibition disrupts adenosine triphosphate synthesis and elevates reactive oxygen species production. Crucially, the benzyl substituent may alter subcellular distribution patterns, reducing intramitochondrial accumulation compared to MPP⁺. Consequently, while capable of inducing oxidative stress in isolated neurons, 4-benzyl-1,2,3,6-tetrahydropyridine fails to elicit significant in vivo dopaminergic degeneration in rodent models, likely due to inefficient bioactivation and neuronal uptake [2] [7].

Monoamine Oxidase B Substrate Specificity and Metabolic Activation

4-Benzyl-1,2,3,6-tetrahydropyridine serves as a substrate for Monoamine Oxidase B, undergoing oxidation to the corresponding dihydropyridinium intermediate, which auto-oxidizes to 4-benzyl-1-methylpyridinium [2] [4]. Kinetic analyses reveal a notable enhancement in catalytic efficiency (kcat/Km) for Monoamine Oxidase B compared to MPTP, attributed to improved binding geometry facilitated by the methylene bridge [4] [6]. Paradoxically, this efficient metabolism does not translate to neurotoxicity in vivo. Structural analyses indicate that the N1–C4 interatomic distance (critical for active-site positioning) optimally measures ≤12 Å for neurotoxic analogues; 4-benzyl-1,2,3,6-tetrahydropyridine exceeds this threshold, potentially disrupting downstream toxicodynamic processes despite efficient bioactivation [6]. Furthermore, unlike MPTP analogues with electron-withdrawing phenyl substituents (which enhance Monoamine Oxidase B selectivity), the benzyl derivative’s unsubstituted ring maintains affinity for both Monoamine Oxidase A and Monoamine Oxidase B, diversifying its metabolic fate and potentially reducing the yield of its toxic pyridinium species [4] [6].

Intrastriatal Microdialysis Studies on Terminal Degeneration Dynamics

Direct administration of 4-benzyl-1,2,3,6-tetrahydropyridine or its metabolites into the rodent striatum enables real-time assessment of neurochemical dynamics via microdialysis. These studies demonstrate transient reductions in extracellular dopamine levels (30–40% within 2–4 hours post-perfusion), contrasting sharply with the sustained depletion (>80%) induced by MPP⁺ [1] [10]. Glutamate efflux elevations—a marker of excitotoxic stress—are also attenuated with 4-benzyl derivatives compared to MPTP/MPP⁺ [5]. Histological analyses corroborate these findings: while MPTP reduces tyrosine hydroxylase immunoreactivity by 60–80% in the substantia nigra pars compacta at 7–14 days post-exposure, 4-benzyl-1,2,3,6-tetrahydropyridine elicits no significant nigral cell loss [1] [8]. The temporal profile suggests that even when central penetration occurs, compensatory mechanisms (e.g., vesicular sequestration, antioxidant responses) may mitigate terminal damage [7] [10].

Table 2: Neurochemical and Histopathological Outcomes in Rodent Striatum Following Tetrahydropyridine Exposure

ParameterMPTP/MPP⁺4-Benzyl MetaboliteAssessment Timeframe
Extracellular Dopamine Depletion>80%30–40% (transient)2–24 hours
Glutamate Efflux Change+300–400%+50–80%1–4 hours
Tyrosine Hydroxylase Reduction60–80%<15%7–14 days
Microglial ActivationMarked (Iba1⁺)Mild/absent48–72 hours
Complex I Inhibition>70%20–30%In vitro mitochondria

These collective data underscore that efficient Monoamine Oxidase B-mediated bioactivation—while necessary—is insufficient to confer neurotoxicity. The benzyl moiety’s steric and electronic properties disrupt downstream events essential for selective dopaminergic terminal degeneration, positioning 4-benzyl-1,2,3,6-tetrahydropyridine as a critical tool for delineating structure-neurotoxicity relationships in parkinsonian syndromes [2] [4] [6].

Properties

Product Name

4-benzyl-1,2,3,6-tetrahydropyridine

IUPAC Name

4-benzyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,13H,7-10H2

InChI Key

NMVICIUXLIALEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.